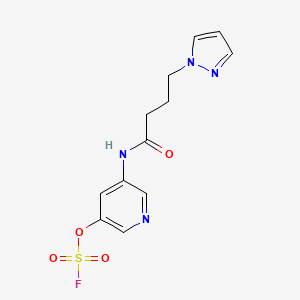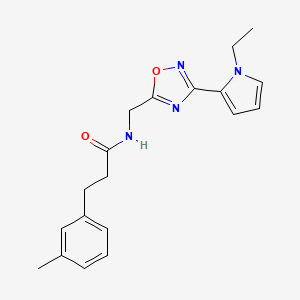
3-(5-formyl-2-furyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Formyl-2-furyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a novel compound that has recently been explored for its potential applications in the field of scientific research. It is a heterocyclic compound that contains a five-membered ring with two nitrogen atoms and two oxygen atoms. This compound has been found to possess a wide range of properties such as antioxidant, anti-inflammatory, and anti-cancer activities. Furthermore, it has been studied for its potential applications in the synthesis of various drugs.
Applications De Recherche Scientifique
Heterocyclic Chemistry Applications
The chemistry of pyrazoline derivatives like 3-(5-formyl-2-furyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is central to the synthesis of heterocycles, which are fundamental structures in many pharmaceuticals and materials. Gomaa and Ali (2020) highlight the significance of pyrazoline derivatives in generating various classes of heterocyclic compounds, including dyes, through reactions offering mild conditions for versatile syntheses (Gomaa & Ali, 2020). Similarly, Dar and Shamsuzzaman (2015) emphasize the role of the pyrazole moiety in synthesizing biologically active compounds, showcasing its widespread use in organic synthesis and medicinal chemistry (Dar & Shamsuzzaman, 2015).
Catalysis and Green Chemistry
The application of pyrazoline derivatives extends to catalysis, where they facilitate various organic transformations. Tateiwa and Uemura (1997) discuss the use of metal cation-exchanged clays in organic synthesis, where pyrazoline derivatives could play a role in substrate-selective reactions, highlighting the environmental benefits of using such catalysts in green chemistry (Tateiwa & Uemura, 1997).
Potential Therapeutic Applications
The therapeutic potential of pyrazoline derivatives is vast, with research indicating their use in developing anticancer agents, among other pharmacological activities. Ray et al. (2022) review the synthesis of pyrazoline derivatives for anticancer activity, underscoring the compound's relevance in generating biologically active molecules (Ray et al., 2022). Furthermore, Shaaban, Mayhoub, and Farag (2012) detail the diverse pharmacological effects of pyrazoline derivatives, including antimicrobial and anti-inflammatory activities, highlighting their importance in drug development (Shaaban, Mayhoub, & Farag, 2012).
Propriétés
IUPAC Name |
3-(5-formylfuran-2-yl)-1-phenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c18-9-11-8-17(12-4-2-1-3-5-12)16-15(11)14-7-6-13(10-19)20-14/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOHCERQPKBHQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(O3)C=O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

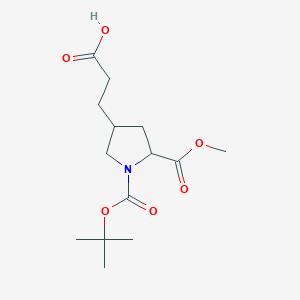
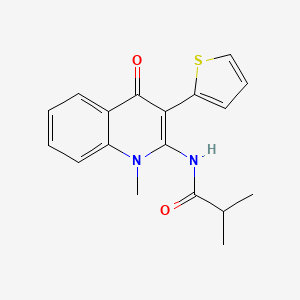

![Methyl 2-[(5-chloro-6-methyl-2-phenyl-4-pyrimidinyl)sulfanyl]acetate](/img/structure/B2608164.png)
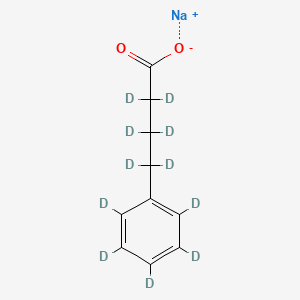
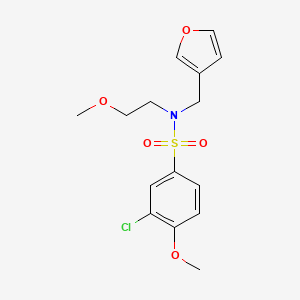
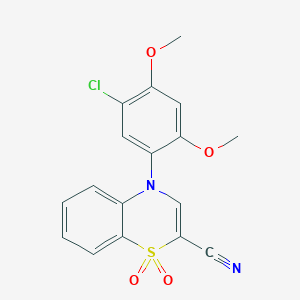
![3-[4-amino-3-[(3-methylphenyl)methylsulfanyl]-5-oxo-1,2,4-triazin-6-yl]propanoic Acid](/img/structure/B2608174.png)
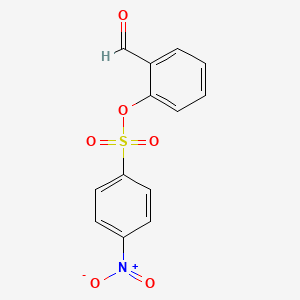
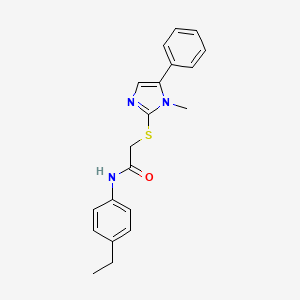
![Ethyl 5-(2-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}phenyl)-1,3-oxazole-4-carboxylate](/img/structure/B2608177.png)
